molecular formula C17H23N3O4 B4998886 N,N-diethyl-1-(2-formyl-4-nitrophenyl)piperidine-3-carboxamide

N,N-diethyl-1-(2-formyl-4-nitrophenyl)piperidine-3-carboxamide

Cat. No.: B4998886
M. Wt: 333.4 g/mol
InChI Key: TYNNFQARMVJZID-UHFFFAOYSA-N
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Description

N,N-diethyl-1-(2-formyl-4-nitrophenyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a formyl and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-(2-formyl-4-nitrophenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the formyl and nitro groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-(2-formyl-4-nitrophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used but generally result in substituted piperidine derivatives.

Scientific Research Applications

N,N-diethyl-1-(2-formyl-4-nitrophenyl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N-diethyl-1-(2-formyl-4-nitrophenyl)piperidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. The formyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The piperidine ring can also interact with receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-1-(2-formyl-4-methylphenyl)piperidine-3-carboxamide
  • N,N-diethyl-1-(2-formyl-4-chlorophenyl)piperidine-3-carboxamide
  • N,N-diethyl-1-(2-formyl-4-bromophenyl)piperidine-3-carboxamide

Uniqueness

N,N-diethyl-1-(2-formyl-4-nitrophenyl)piperidine-3-carboxamide is unique due to the presence of both formyl and nitro groups on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

N,N-diethyl-1-(2-formyl-4-nitrophenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-3-18(4-2)17(22)13-6-5-9-19(11-13)16-8-7-15(20(23)24)10-14(16)12-21/h7-8,10,12-13H,3-6,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNNFQARMVJZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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